molecular formula C20H21NO3 B128902 Fmoc-L-Prolinol CAS No. 148625-77-8

Fmoc-L-Prolinol

Cat. No. B128902
M. Wt: 323.4 g/mol
InChI Key: HJUXXCOVGMCKQL-AWEZNQCLSA-N
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Description

Fmoc-L-Prolinol is not directly mentioned in the provided papers, but it can be inferred that it is a derivative of amino acids modified with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This modification is known to impart certain properties such as hydrophobicity and aromaticity, which are beneficial for self-assembly and applications in various fields including cell cultivation, bio-templating, and drug delivery .

Synthesis Analysis

The synthesis of Fmoc-modified amino acids and peptides typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method is advantageous due to its automation capability and the avoidance of highly toxic reagents . For example, the synthesis of N-Fmoc-L-p-azidotetrafluorophenylalanine was achieved using an acetamidomalonate synthesis followed by enzymatic resolution, demonstrating the versatility of Fmoc chemistry in incorporating complex amino acid derivatives into peptides .

Molecular Structure Analysis

The molecular structure of Fmoc-modified amino acids is characterized by the presence of the Fmoc group, which can engage in π-π stacking interactions. This aromatic moiety is crucial for the self-assembly of these molecules into higher-order structures . The Fmoc group also influences the secondary structure, as seen in the formation of antiparallel β-sheet structures in hydrogels made from Fmoc-protected tripeptides .

Chemical Reactions Analysis

Fmoc-modified amino acids and peptides are involved in various chemical reactions, particularly in the context of peptide synthesis and modification. For instance, the Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids during SPPS . Additionally, Fmoc-modified peptides can be used in native chemical ligation (NCL) reactions to create larger protein constructs .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-modified amino acids are influenced by the Fmoc group, which imparts hydrophobicity and facilitates self-assembly. These properties are exploited in the formation of hydrogels, which are pH-sensitive, thermoreversible, and proteolytically stable . The Fmoc group also affects the mechanical stability of the resulting materials, which can be tailored by varying the hydrophobicity of the side chains of the amino acids .

Scientific Research Applications

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids, including Fmoc-L-Prolinol, have demonstrated significant potential in the self-assembly and fabrication of functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Improved Synthesis of Modified Peptides

Fmoc-L-Prolinol is integral in the improved synthesis of modified peptides. For instance, it's used in the synthesis of diastereomerically and enantiomerically pure compounds, facilitating the exchange of protecting groups and enhancing the yield of protected diamino acids. This has implications in solid-phase peptide synthesis and in exploring the features of certain amino acids in peptide sequences (Brackmann, Colombo, Cabrele, & Meijere, 2006).

Enhancing Proline Enantioselective Stationary Phases

In chromatography, replacing the Fmoc group in proline enantioselective stationary phases has shown to enhance their effectiveness. Studies reveal that alternative groups can provide broader enantioselectivity and higher separation factors, indicating the crucial role Fmoc-L-Prolinol plays in chromatographic separations (Huang, Chen, Zhang, & Li, 2006).

Hydrogelation and Biomedical Applications

Fmoc-L-Prolinol contributes to the field of hydrogelation. Its utilization in creating hydrogels offers significant advantages such as pH-controlled gelation, thermal stability, and potential applications in drug delivery and cell viability. The additional Fmoc-moiety in certain compounds can induce ambidextrous gelation, beneficial in creating low molecular weight organic gelators for various applications (Reddy et al., 2015).

Antibacterial and Anti-biofilm Activity

Fmoc-L-Prolinol derivatives have been shown to enhance antibacterial and anti-biofilm activities. Hybrid hydrogels prepared from Fmoc-functionalized amino acids display potent antibacterial properties and facilitate wound healing in vivo, indicating their potential in biomedical applications (Xie et al., 2020).

Precolumn Derivatization in Analytical Chemistry

The use of Fmoc-L-Prolinol in precolumn derivatization for high-performance liquid chromatography has enhanced the determination of secondary amino acids. The method developed using Fmoc derivatization offers high sensitivity and has been applied successfully in physiological fluids and seawater samples (Einarsson, 1985).

Synthesis of Protected Phosphoamino Acids

Fmoc-L-Prolinol is critical in the synthesis of protected phosphoamino acids, which are essential building blocks in various pharmaceutical compounds. An efficient one-pot process utilizing Fmoc-O-benzyl-l-phosphoserine has been developed, demonstrating the versatility of Fmoc-L-Prolinol in synthesizing complex molecules (Petrillo, Mowrey, Allwein, & Bakale, 2012).

Future Directions

Fmoc-L-Prolinol, like other Fmoc-protected amino acids, has potential applications in peptide synthesis, particularly in the design of novel enzymes and vaccines . Peptide-based hydrogels (PHGs) formed from Fmoc amino acids are being explored for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The development of the Fmoc group and its integration into current organic synthesis methods represents a major breakthrough in chemical synthesis .

properties

IUPAC Name

9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUXXCOVGMCKQL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350932
Record name Fmoc-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Prolinol

CAS RN

148625-77-8
Record name Fmoc-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Egetenmeyer, C Richert - Current Protocols in Nucleic Acid …, 2012 - Wiley Online Library
Protocols for the synthesis of oligodeoxynucleotides with a short peptidyl substituent linked to the 5′‐O‐terminus through a phosphodiester bond are presented. The example given is …
A Quintavalla, D Carboni, M Lombardo - Molecules, 2023 - mdpi.com
… The catalyst 62 was prepared in 40% overall yield and using a five-step sequence starting from the commercially available N-Fmoc-L-prolinol, exploiting click-chemistry to insert the …
Number of citations: 2 www.mdpi.com
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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